molecular formula C10H7F2NO3 B5550308 2-butenoic acid, 4-[(3,4-difluorophenyl)amino]-4-oxo-, (2E)-

2-butenoic acid, 4-[(3,4-difluorophenyl)amino]-4-oxo-, (2E)-

Cat. No.: B5550308
M. Wt: 227.16 g/mol
InChI Key: HNGWFUYQWISQED-ONEGZZNKSA-N
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Description

2-butenoic acid, 4-[(3,4-difluorophenyl)amino]-4-oxo-, (2E)- is a chemical compound with the molecular formula C10H7F2NO3 and a molecular weight of 227.16 g/mol . This compound is characterized by the presence of a butenoic acid backbone with a difluorophenyl group and an amino-oxo substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butenoic acid, 4-[(3,4-difluorophenyl)amino]-4-oxo-, (2E)- typically involves the reaction of 3,4-difluoroaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-butenoic acid, 4-[(3,4-difluorophenyl)amino]-4-oxo-, (2E)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-butenoic acid, 4-[(3,4-difluorophenyl)amino]-4-oxo-, (2E)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-butenoic acid, 4-[(3,4-difluorophenyl)amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the amino-oxo substituent play crucial roles in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-butenoic acid, 4-[(3,4-dichlorophenyl)amino]-4-oxo-
  • 2-butenoic acid, 4-[(3,4-dibromophenyl)amino]-4-oxo-
  • 2-butenoic acid, 4-[(3,4-dimethylphenyl)amino]-4-oxo-

Uniqueness

Compared to similar compounds, 2-butenoic acid, 4-[(3,4-difluorophenyl)amino]-4-oxo-, (2E)- is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

(E)-4-(3,4-difluoroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGWFUYQWISQED-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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